4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 590353-81-4
VCID: VC2003345
InChI: InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-11-7-9(2)4-5-10(11)14/h3-5,7H,1,6,8H2,2H3,(H,16,19)
SMILES: CC1=CC(=C(C=C1)Cl)OCC2=NNC(=S)N2CC=C
Molecular Formula: C13H14ClN3OS
Molecular Weight: 295.79 g/mol

4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 590353-81-4

Cat. No.: VC2003345

Molecular Formula: C13H14ClN3OS

Molecular Weight: 295.79 g/mol

* For research use only. Not for human or veterinary use.

4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol - 590353-81-4

Specification

CAS No. 590353-81-4
Molecular Formula C13H14ClN3OS
Molecular Weight 295.79 g/mol
IUPAC Name 3-[(2-chloro-5-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-11-7-9(2)4-5-10(11)14/h3-5,7H,1,6,8H2,2H3,(H,16,19)
Standard InChI Key PREAFWKUAPOBKJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)Cl)OCC2=NNC(=S)N2CC=C
Canonical SMILES CC1=CC(=C(C=C1)Cl)OCC2=NNC(=S)N2CC=C

Introduction

Overview of the Compound

The compound 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, characterized by its sulfur-containing thiol group and a phenoxy moiety substituted with chlorine and methyl groups. It is a synthetic organic compound with potential applications in medicinal chemistry and agrochemical research.

Key Properties:

  • Molecular Formula: C13H13ClN3OSC_{13}H_{13}ClN_3OS

  • Molecular Weight: 295.79 g/mol .

  • IUPAC Name: 3-[(2-chloro-5-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione .

Synthesis Pathway

Although specific synthesis details for this compound are not provided in the results, similar triazole derivatives are synthesized via:

  • Cyclization Reactions: Starting from hydrazine derivatives and carbon disulfide to form triazole rings.

  • Substitution Reactions: Introducing phenoxy groups through alkylation or nucleophilic substitution.

  • Functionalization: Addition of allyl groups to enhance bioactivity.

Applications and Potential Uses

The compound's structural features suggest it may have applications in:

  • Medicinal Chemistry:

    • Triazoles are known for their antifungal, antibacterial, and anticancer properties.

    • The thiol group may contribute to chelation or redox activity in biological systems.

  • Agrochemicals:

    • Phenoxy derivatives are common in herbicides and fungicides.

Research Insights

While no direct biological studies on this specific compound were found in the provided results:

  • Similar triazole derivatives exhibit promising bioactivity due to their ability to bind enzymes or disrupt microbial membranes .

  • The presence of a thiol group suggests potential for antioxidant or metal-binding activities.

Further experimental studies (e.g., docking simulations or bioassays) would be required to confirm these properties.

Safety and Handling

The compound is classified as an irritant based on related chemical profiles . Proper laboratory precautions (e.g., gloves, goggles) should be employed during handling.

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